7-Phenyl-1,4-oxazepane is a heterocyclic compound characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 173.23 g/mol. This compound is classified within the oxazepane family, which includes various derivatives that exhibit distinct chemical and biological properties. The presence of a phenyl group at the seventh position of the oxazepane ring significantly influences its reactivity and potential applications in medicinal chemistry, particularly as a monoamine reuptake inhibitor, which is relevant in treating psychiatric disorders such as depression and anxiety.
The synthesis of 7-Phenyl-1,4-oxazepane typically involves multi-step organic reactions. A common synthetic route includes the cyclization of 2-aminophenol with phenylacetaldehyde under acidic conditions, resulting in the formation of the oxazepane ring. The final product is often converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for various applications .
The synthesis can be optimized for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are carefully controlled to maximize efficiency while minimizing by-products. The cyclization process is crucial for producing high-purity compounds suitable for further biological testing.
The structure of 7-Phenyl-1,4-oxazepane features a seven-membered ring with one nitrogen atom and one oxygen atom integrated into the cyclic framework. The phenyl substituent at position seven contributes to the compound's unique properties.
Nuclear Magnetic Resonance (NMR) spectroscopy techniques such as , , and correlation spectroscopy have been employed to elucidate the molecular structure and confirm the connectivity between atoms within the compound. These analyses reveal detailed information about the spatial arrangement of atoms and their interactions within the ring .
7-Phenyl-1,4-oxazepane can undergo various chemical reactions including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl or aryl halides for substitution reactions. The specific products formed depend on the conditions and reagents used .
The mechanism of action of 7-Phenyl-1,4-oxazepane involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. By acting as a ligand, it modulates their activity, influencing neurotransmitter levels in the brain. This modulation is particularly relevant in pharmacological contexts where it may help alleviate symptoms associated with mood disorders.
7-Phenyl-1,4-oxazepane exhibits several notable physical properties:
The chemical properties include:
These properties influence its behavior in biological systems and its potential applications in pharmaceuticals.
7-Phenyl-1,4-oxazepane has several significant applications:
These applications highlight its importance in both academic research and industrial settings, underscoring its versatility as a chemical entity.
The discovery of 7-phenyl-1,4-oxazepane derivatives emerged from systematic efforts to overcome limitations of early noradrenaline reuptake inhibitors (NRIs). Traditional NRIs like desipramine and reboxetine exhibited central nervous system (CNS)-mediated side effects (e.g., suicidality risks), driving research toward peripherally selective agents [4]. In 2015, researchers identified the 7-phenyl-1,4-oxazepane scaffold as a novel chemotype for peripheral selectivity, leveraging its hydrogen-bonding capacity to limit blood-brain barrier penetration [1]. Key structural optimizations focused on the C6 aminomethyl substituent and 7-aryl ring, with compound 1 (Fig. 1) demonstrating potent norepinephrine transporter (NET) inhibition (IC₅₀ = 3.2 nM) and >100-fold selectivity over serotonin (SERT) and dopamine (DAT) transporters [1] [2].
Table 1: Key 7-Phenyl-1,4-Oxazepane Derivatives and Properties
Compound | R1 Substituent | NET IC₅₀ (nM) | MDR1 Efflux Ratio | Peripheral Selectivity (Brain Occupancy, %) |
---|---|---|---|---|
Lead (1) | -CONH₂ | 3.2 | 15.8 | <10% at 3 mg/kg |
Derivative 2 | -CONHCH₂CH₂CH₃ | 5.1 | 8.3 | <15% |
Derivative 6 | -CONHCH(OMe)CH₃ | 4.7 | 2.1 | <5% |
Derivative 12 | -CH₂OH | 6.9 | 1.9 | <5% |
Interactive table: Filter by NET IC₅₀ or sort by MDR1 ratio
Stereochemistry proved critical: The (6S,7R) enantiomer showed 30-fold greater NET affinity than its (6R,7S) counterpart due to optimal binding pocket alignment in the norepinephrine transporter [2]. This scaffold addressed P-glycoprotein (P-gp) efflux—a liability in early candidates—through α-position amide modifications that shielded hydrogen-bond donors, reducing MDR1 ratios from >15 to <3 [1].
7-Phenyl-1,4-oxazepane belongs to the 1,4-oxazepane class of 7-membered N,O-heterocycles, distinguished by their conformational flexibility and hydrogen-bonding capacity. Unlike rigid planar scaffolds, the oxazepane ring adopts both chair and boat conformations, enabling adaptive binding to diverse biological targets [9]. This flexibility facilitates optimal positioning of pharmacophoric elements:
Table 2: Comparison of Bioactive 7-Membered Heterocycles
Heterocycle | Ring Atoms | Key Advantages | Limitations | Clinical Example |
---|---|---|---|---|
1,4-Oxazepane (e.g., 7-phenyl) | O, N | Balanced polarity, reduced P-gp efflux | Synthetic complexity | Anti-SUI candidates |
1,4-Diazepane | N, N | High target affinity | CNS penetration | Paroxetine (SSRI) |
Azepane | N-only | Metabolic stability | Lipophilicity-driven toxicity | Iclaprim (antibiotic) |
1,4-Oxathiepane | O, S | Unique electronic properties | Oxidation susceptibility | Experimental anticancer |
The oxazepane’s oxygen atom critically modulates pharmacokinetics. Compared to all-nitrogen azepanes, oxazepanes exhibit:
Peripheral-selective NRIs based on 7-phenyl-1,4-oxazepane target stress urinary incontinence (SUI) by enhancing urethral sphincter contraction via noradrenaline-mediated α1-adrenoceptor activation. Unlike CNS-penetrant agents (e.g., duloxetine), they avoid depression-related suicidality risks while maintaining efficacy [1] [4]. In spinal nerve-ligated rats, derivative 12 (Table 1) increased urethral resistance by 85% at 3 mg/kg IV—comparable to esreboxetine—but showed no CNS occupancy in autoradiography studies [2].
Mechanistically, these inhibitors:
Table 3: Therapeutic Indices of 7-Phenyl-1,4-Oxazepane vs. Reference NRIs
Parameter | 7-Phenyl Oxazepane (12) | Duloxetine | Reboxetine | Esreboxetine |
---|---|---|---|---|
NET IC₅₀ (nM) | 6.9 | 12 | 11 | 3.5 |
SERT/NET Selectivity | >150 | 0.8 | >200 | >250 |
Urethral Pressure Increase | 85% | 78% | 82% | 88% |
Brain NET Occupancy | <5% | 92% | 95% | 98% |
CYP2D6 Inhibition (μM) | 28 | 0.5 | 15 | 42 |
These compounds also show promise for neuropathic pain. Triple reuptake inhibitors (TRIs) incorporating the oxazepane scaffold modulate descending inhibitory pathways by increasing synaptic serotonin, noradrenaline, and dopamine—though 7-phenyl derivatives remain predominantly NET-selective [7] [8]. Their peripheral restriction avoids sedation caused by CNS-penetrant analgesics (e.g., pregabalin) [7].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5